咪唑-4-羧酰苯胺

描述

Synthesis Analysis

- One-Pot Synthesis: Imidazole-4-carboxylates, closely related to Imidazole-4-carboxanilide, can be synthesized through a microwave-assisted 1,5-electrocyclization of 1,2-diaza-1,3-diene-derived azavinyl azomethine ylides, as reported by Preti et al. (2010). This process allows for the modulation of substituents and yields 2-unsubstituted imidazoles when using paraformaldehyde (Preti et al., 2010).

Molecular Structure Analysis

- Versatile Architecture: The imidazo[1,5-a]pyridine skeleton, which is structurally similar to Imidazole-4-carboxanilide, provides a versatile platform for generating stable N-heterocyclic carbenes, as explored by Alcarazo et al. (2005). This characteristic allows for diverse applications in synthesis and organic reactions (Alcarazo et al., 2005).

Chemical Reactions and Properties

- Reactivity with Aldehydes: Imidazole-4-carboxamide, a related compound, reacts with aromatic aldehydes to form Schiff bases, which can be cyclized to imidazo[1,5-a]quinazoline-3-carboxamides, as demonstrated by Hannah and Stevens (2003). This reaction indicates the reactive nature of the imidazole ring in the presence of aldehydes (Hannah & Stevens, 2003).

Physical Properties Analysis

- Synthesis of Double-13C-labeled Derivatives: Double-13C-labeled imidazole-4-carboxamide, a derivative of Imidazole-4-carboxanilide, provides insights into the physical properties of these compounds. These labeled derivatives were synthesized from stable isotope-labeled sodium cyanide and triethyl orthoformate, as reported by Ouchi et al. (2018). This method is significant for understanding the physical behavior of these molecules (Ouchi et al., 2018).

Chemical Properties Analysis

- Isocyanide-Isocyanide Cross-Cycloaddition: Wang et al. (2016) explored the formation of trisubstituted imidazoles, a class to which Imidazole-4-carboxanilide belongs, via an isocyanide-isocyanide [3+2] cross-cycloaddition. This reaction showcases the chemical reactivity and the potential for forming complex structures, emphasizing the chemical versatility of imidazole derivatives (Wang et al., 2016).

科学研究应用

药物化学:咪唑化合物,包括咪唑-4-羧酰苄胺,由于其与生物系统中的酶和受体结合的能力,展现出广泛的生物活性。它们用于治疗疾病和开发诊断试剂和病理探针 (Zhang et al., 2014)。

降压药物:某些与咪唑-4-羧酰苄胺相关的咪唑-5-羧酸,显示出强烈的结合亲和力与血管紧张素II受体,表明其潜力作为降压药物 (Yanagisawa et al., 1996)。

药物合成:涉及对甲苯磺酰甲基异氰酸酯的van Leusen反应,是合成基于咪唑的药用分子,包括咪唑-4-羧酰苄胺衍生物的重要策略 (Zheng et al., 2020)。

抗寄生虫活性:4-氨基-5-咪唑甲酰胺,是咪唑-4-羧酰苄胺的近亲,已被发现抑制某些寄生虫的生长,为抗寄生虫药物的潜在应用提供了见解 (Kidder & Nolan, 1981)。

腺苷脱氨酶抑制剂:与咪唑-4-羧酰苄胺密切相关的咪唑-4-羧酰胺衍生物显示出作为腺苷脱氨酶抑制剂的潜力,这对治疗与免疫系统功能障碍相关的疾病具有重要意义 (Expert Opinion on Therapeutic Patents, 2004)。

癌症治疗中的Lck抑制剂:构建与咪唑-4-羧酰苄胺相关的咪唑[1,5-a]喹啉-4-酮环系统对于合成类似BMS-238497的化合物至关重要,这些化合物是有效的Lck抑制剂,可能在癌症治疗中发挥作用 (Chen et al., 2004)。

植物生长研究:咪唑结构,包括咪唑-4-羧酰苄胺,用于生理研究,以了解萜类代谢调控对植物生长和发育的影响 (Grossmann, 1990)。

广谱生物活性:基于咪唑的化合物,包括咪唑-4-羧酰苄胺衍生物,展现出广泛的生物活性,并用于各种治疗应用,如抗真菌、抗菌和抗炎治疗 (Luca, 2006)。

临床试验中的咪唑:包括咪唑-4-羧酰苄胺在内的各种含咪唑的化合物已被用于临床试验,展示了咪唑骨架在药物化学中的多功能性 (Alghamdi et al., 2021)。

过渡金属配合物:咪唑,包括咪唑-4-羧酰苄胺,用于与过渡金属形成配合物,这对催化和生物无机化学至关重要 (Wu & Tamm, 2014)。

微波辅助合成:已开发出用于合成咪唑-4-羧酸酯的微波辅助方法,表明这些化合物的高效合成取得了进展 (Preti et al., 2010)。

降压效果:某些与咪唑-4-羧酰苄胺相关的咪唑衍生物已被发现在口服时对治疗高血压有效 (Carini et al., 1991)。

抗癌和抗转移剂:L651582,一种羧酰胺-氨基咪唑化合物,显示出作为抗癌和抗转移剂的潜力 (Kohn & Liotta, 1990)。

血栓素合酶抑制:N(7-羧基庚基)咪唑,与咪唑-4-羧酰苯胺相关,显示出作为血栓素合酶抑制剂的潜力,影响出血时间和血小板功能 (Butler et al., 1982)。

抗白血病剂合成:5(或4)-[3,3-双(2-氯乙基)-1-三氮唑基]咪唑-4(或5)-羧酰胺的合成为抗白血病剂的开发提供了见解 (Shealy et al., 1968)。

记忆和认知效应:咪唑-4(5)-羧酸衍生物已被研究其对记忆和认知的影响,揭示了在神经学中潜在的治疗应用 (Shabanov et al., 1988)。

复杂芳基化咪唑合成:已开发了一种综合方法用于合成复杂的芳基化咪唑,包括咪唑-4-羧酰苯胺衍生物,突显了合成方法的进展 (Joo et al., 2010)。

安全和危害

未来方向

属性

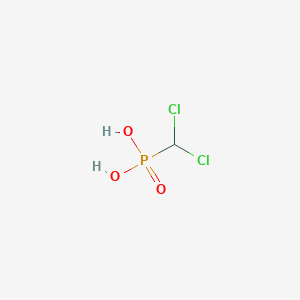

IUPAC Name |

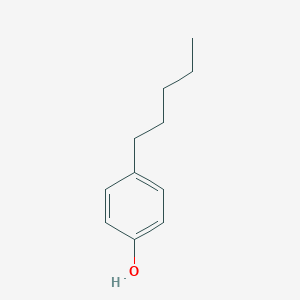

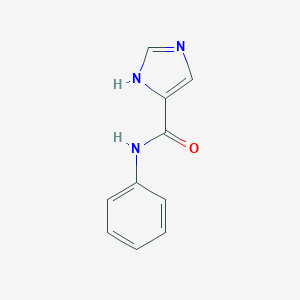

N-phenyl-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-10(9-6-11-7-12-9)13-8-4-2-1-3-5-8/h1-7H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPSKNLBXKFNBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310087 | |

| Record name | Imidazole-4-carboxanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazole-4-carboxanilide | |

CAS RN |

13189-13-4 | |

| Record name | Imidazole-4-carboxanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazole-4-carboxanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)